molecular formula C14H21N3O2 B11854947 tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B11854947
M. Wt: 263.34 g/mol
InChI Key: HDZFOSUPWSEGSS-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a pyrrolo[3,4-d]pyrimidine derivative characterized by a tert-butyl carbamate group at position 6 and an isopropyl substituent at position 2. This scaffold is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 2-propan-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-9(2)12-15-6-10-7-17(8-11(10)16-12)13(18)19-14(3,4)5/h6,9H,7-8H2,1-5H3

InChI Key

HDZFOSUPWSEGSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The tert-butyl pyrrolo[3,4-d]pyrimidine core is highly modular, allowing substitution at positions 2, 4, and 5. Below is a detailed comparison with key analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Variations at Position 2

tert-Butyl 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • CAS : 1105187-42-5
  • Molecular Formula : C₁₁H₁₆N₄O₂
  • Molecular Weight : 236.27 g/mol
  • Key Properties: High polarity due to the amino group, enhancing solubility in polar solvents . Predicted pKa of 4.28, suggesting moderate acidity . Used as a precursor for further functionalization in kinase inhibitor synthesis .
tert-Butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • CAS : 903129-71-5
  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 290.15 g/mol
  • Key Properties :
    • Chlorine atoms at positions 2 and 4 increase electrophilicity, making it reactive in Suzuki-Miyaura couplings and nucleophilic substitutions .
    • Used in the synthesis of macrocyclic heterocycles via double SₙAr reactions .
tert-Butyl 2-Methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • CAS : 1160995-19-6
  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • Limited commercial availability, suggesting niche applications in medicinal chemistry .
tert-Butyl 2-Chloro-4-Morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • CAS : 1207368-80-6
  • Molecular Formula : C₁₅H₂₁ClN₄O₃
  • Molecular Weight : 340.80 g/mol
  • Key Properties: Morpholino group enhances solubility and may modulate target selectivity in kinase inhibition . Used in combinatorial chemistry for diversity-oriented synthesis .

Comparison with the Target Compound: 2-Isopropyl Substituent

The 2-isopropyl substituent in the target compound introduces steric bulk and hydrophobicity, which may:

  • Reduce solubility compared to amino or morpholino analogs.
  • Enhance binding affinity in hydrophobic enzyme pockets, as seen in EGFR inhibitors with bulky substituents .
  • Influence metabolic stability, as tert-butyl groups are known to resist enzymatic degradation .

Research Implications and Gaps

  • Comparative solubility and stability studies are needed to validate hypotheses about substituent effects.

Biological Activity

tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS Number: 1330755-01-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molecular weight of 263.34 g/mol. The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
CAS Number1330755-01-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives, including this compound. For instance, research indicates that related compounds exhibit significant inhibitory effects on various cancer cell lines. In one study, a derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity with selectivity over non-cancerous cells .

The mechanism through which these compounds exert their anticancer effects may involve the inhibition of critical pathways in cancer cell proliferation and metastasis. For example, certain pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis . This suggests that this compound could similarly affect these pathways.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives.
    • Findings : The compound exhibited a significant reduction in cell viability with an IC50 value of 0.126 μM. It was also noted for its ability to inhibit lung metastasis in mouse models more effectively than established treatments like TAE226 .
  • Inhibition of MMPs :
    • Objective : To assess the impact on matrix metalloproteinase activity.
    • Findings : The compound showed notable inhibitory effects on MMP-2 and MMP-9, suggesting a potential role in reducing tumor invasion and metastasis .

Pharmacological Implications

The biological activities exhibited by this compound position it as a promising candidate for further development in cancer therapeutics. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic index.

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